N-[6-methyl-2-(methylsulfanyl)pyrimidin-4-yl]-N'-phenylbenzene-1,4-diamine
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Overview
Description
N1-[6-METHYL-2-(METHYLSULFANYL)PYRIMIDIN-4-YL]-N4-PHENYLBENZENE-1,4-DIAMINE is a complex organic compound featuring a pyrimidine ring substituted with a methylsulfanyl group and a phenylbenzene diamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-[6-METHYL-2-(METHYLSULFANYL)PYRIMIDIN-4-YL]-N4-PHENYLBENZENE-1,4-DIAMINE typically involves multi-step organic reactions. One common approach is the condensation of 6-methyl-2-(methylsulfanyl)pyrimidine-4-amine with 1,4-diaminobenzene under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and automated reaction systems can be employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
N1-[6-METHYL-2-(METHYLSULFANYL)PYRIMIDIN-4-YL]-N4-PHENYLBENZENE-1,4-DIAMINE can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
N1-[6-METHYL-2-(METHYLSULFANYL)PYRIMIDIN-4-YL]-N4-PHENYLBENZENE-1,4-DIAMINE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and infectious diseases.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N1-[6-METHYL-2-(METHYLSULFANYL)PYRIMIDIN-4-YL]-N4-PHENYLBENZENE-1,4-DIAMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses .
Comparison with Similar Compounds
Similar Compounds
6-Methyl-2-(methylsulfanyl)pyrimidine-4-amine: Shares the pyrimidine core structure.
1,4-Diaminobenzene: Contains the benzene diamine moiety.
Sulfoxides and sulfones: Oxidized derivatives of the methylsulfanyl group.
Uniqueness
N1-[6-METHYL-2-(METHYLSULFANYL)PYRIMIDIN-4-YL]-N4-PHENYLBENZENE-1,4-DIAMINE is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C18H18N4S |
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Molecular Weight |
322.4 g/mol |
IUPAC Name |
4-N-(6-methyl-2-methylsulfanylpyrimidin-4-yl)-1-N-phenylbenzene-1,4-diamine |
InChI |
InChI=1S/C18H18N4S/c1-13-12-17(22-18(19-13)23-2)21-16-10-8-15(9-11-16)20-14-6-4-3-5-7-14/h3-12,20H,1-2H3,(H,19,21,22) |
InChI Key |
RBMQQMVYNLFDBB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)SC)NC2=CC=C(C=C2)NC3=CC=CC=C3 |
Origin of Product |
United States |
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